molecular formula C6H9N3O2 B3220567 1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid CAS No. 1198436-87-1

1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid

Cat. No.: B3220567
CAS No.: 1198436-87-1
M. Wt: 155.15
InChI Key: CYLFZZQRMJNPFV-UHFFFAOYSA-N
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Description

Significance of Azaheterocyclic Systems in Chemical Research

Azaheterocyclic compounds, which are cyclic organic molecules containing at least one nitrogen atom within the ring, are of paramount importance in chemical research. These structures are fundamental to a vast array of natural products, including alkaloids, vitamins, and amino acids. Their prevalence extends to synthetic chemistry, where they form the cornerstone of numerous pharmaceuticals, agrochemicals, and advanced materials. The presence of nitrogen atoms imparts unique electronic properties and hydrogen bonding capabilities to these molecules, influencing their reactivity, conformation, and biological interactions. Consequently, the study of azaheterocyclic systems continues to be a vibrant and critical area of scientific inquiry, driving innovations across various disciplines.

Overview of 1,2,4-Triazole (B32235) Scaffolds in Modern Chemistry

Among the diverse family of azaheterocycles, the 1,2,4-triazole scaffold has emerged as a "privileged structure" in medicinal chemistry and materials science. This five-membered ring containing three nitrogen atoms exhibits a unique combination of features, including metabolic stability, hydrogen bonding capacity, and dipole character, which make it an ideal pharmacophore. nih.gov Derivatives of 1,2,4-triazole are found in a wide range of clinically used drugs, demonstrating antifungal, antiviral, anticancer, and anticonvulsant activities. nih.gov Notable examples include the antifungal medications fluconazole (B54011) and itraconazole. nih.gov Beyond medicine, 1,2,4-triazoles are utilized in the development of agrochemicals, corrosion inhibitors, and energetic materials. nih.gov

Structural Specificity and Research Relevance of 1-Isopropyl-1H-1,2,4-Triazole-5-Carboxylic Acid

This compound is a specific derivative that combines the core 1,2,4-triazole ring with two key functional groups: an isopropyl group at the N1 position and a carboxylic acid group at the C5 position. The isopropyl group, a bulky and lipophilic substituent, can significantly influence the molecule's solubility, steric interactions, and binding affinity with biological targets. The carboxylic acid group, on the other hand, introduces a site for hydrogen bonding and potential salt formation, which can modulate the compound's physicochemical properties and pharmacokinetic profile.

While dedicated research on this compound is not extensively documented in publicly available literature, the structural motifs present suggest its potential relevance in several research areas. The combination of the stable triazole ring with these functional groups makes it an interesting candidate for screening in drug discovery programs, particularly in the search for new antimicrobial or anticancer agents. researchgate.net Furthermore, it could serve as a valuable building block in organic synthesis for the creation of more complex molecules.

To illustrate the type of spectroscopic data that would be expected for this compound, the following table presents data for a structurally related compound, 1-(isopropyloxymethyl)-1,2,4-triazole-3-carboxamide. mdpi.com

Spectroscopic Data for a Related Compound: 1-(isopropyloxymethyl)-1,2,4-triazole-3-carboxamide
Technique Observed Signals (δ, ppm or ν, cm⁻¹)
¹H NMR (DMSO-d₆)1.06 (d, 6H), 3.77-3.81 (m, 1H), 5.56 (s, 2H), 7.57 and 7.79 (2s, 2H, NH₂), 8.79 (s, 1H)
¹³C NMR (DMSO-d₆)21.94, 70.36, 75.75, 145.98, 157.33, 160.47
HRMS (m/z)[M+H]⁺ calculated: 185.1039; found: 185.1058

This data is for a related compound and is provided for illustrative purposes. mdpi.com

Historical Context and Evolution of 1,2,4-Triazole Synthesis Methodologies

The synthesis of the 1,2,4-triazole ring system has a rich history dating back over a century. researchgate.net Early methods for the construction of this heterocyclic core laid the groundwork for the vast array of derivatives known today. Two of the pioneering named reactions in this field are the Einhorn-Brunner reaction and the Pellizzari reaction.

The Einhorn-Brunner reaction , first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, involves the reaction of an imide with an alkyl hydrazine (B178648) to form an isomeric mixture of 1,2,4-triazoles. mdpi.comchemmethod.com This acid-catalyzed condensation reaction provided an early pathway to substituted 1,2,4-triazoles.

The Pellizzari reaction , discovered by Guido Pellizzari in 1911, offers an alternative route through the reaction of an amide with a hydrazide. nepjol.info While effective, this method is known to require high temperatures and can sometimes result in low yields.

Over the decades, numerous other synthetic methodologies have been developed to improve efficiency, regioselectivity, and substrate scope. These modern approaches often utilize catalysts and milder reaction conditions. A comprehensive review of synthetic methods for 1,2,3- and 1,2,4-triazoles published in 2022 highlights the significant progress in this field over the past 20 years, detailing various strategies starting from different nitrogen sources. mdpi.com These advancements have been crucial in facilitating the exploration of 1,2,4-triazole derivatives in various scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-1,2,4-triazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4(2)9-5(6(10)11)7-3-8-9/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLFZZQRMJNPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Isopropyl 1h 1,2,4 Triazole 5 Carboxylic Acid and Analogues

Established Synthetic Routes for 1,2,4-Triazole-5-Carboxylic Acid Derivatives

The construction of the 1,2,4-triazole (B32235) core can be achieved through several reliable synthetic pathways. The choice of method often depends on the availability of starting materials, the desired substitution pattern, and the tolerance of functional groups.

Cyclization reactions are a cornerstone for the synthesis of the 1,2,4-triazole ring. These methods typically involve the formation of one or more carbon-nitrogen bonds to close the heterocyclic ring from acyclic precursors.

One-pot, multi-component reactions are particularly efficient, providing access to highly substituted 1,2,4-triazoles from simple starting materials. A general and highly regioselective one-pot process allows for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org Similarly, metal-free, three-component reactions involving the condensation of amidines, isothiocyanates, and hydrazines can produce structurally diverse, fully substituted 1H-1,2,4-triazol-3-amines. organic-chemistry.orgisres.org Another approach involves the oxidative cyclization of hydrazones and amines, which proceeds through a cascade of C-H functionalization and double C-N bond formation. isres.org

Table 1: Overview of Selected Cyclization Strategies for 1,2,4-Triazoles
Reaction TypeKey PrecursorsKey FeaturesReference
One-Pot Three-ComponentCarboxylic acids, Amidines, HydrazinesHighly regioselective; provides access to 1,3,5-trisubstituted products. organic-chemistry.org
Metal-Free Three-ComponentAmidines, Isothiocyanates, HydrazinesAvoids transition-metal catalysts; yields fully substituted 1H-1,2,4-triazol-3-amines. organic-chemistry.orgisres.org
Oxidative CascadeHydrazones, AminesMetal-free; involves C-H functionalization and oxidative aromatization. isres.org

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered heterocycles. wikipedia.org This reaction involves a 1,3-dipole (a molecule with a delocalized three-atom pi-system) and a dipolarophile (typically an alkene or alkyne). wikipedia.org The Huisgen 1,3-dipolar cycloaddition, specifically between an azide (B81097) and an alkyne to form a triazole, is a foundational example of this reaction class. wikipedia.orgwikipedia.org While the classic Huisgen reaction often produces a mixture of regioisomers and requires elevated temperatures, modern catalytic variants have emerged that offer high regioselectivity and milder reaction conditions. wikipedia.orgnih.gov These catalyzed reactions are central to the concept of "click chemistry," which emphasizes reactions that are high-yielding, stereospecific, and generate minimal byproducts. wikipedia.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction. wikipedia.org Independently reported by the groups of Meldal and Sharpless, this reaction exclusively joins terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov The use of a copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), dramatically accelerates the reaction and controls the regioselectivity, in stark contrast to the uncatalyzed thermal reaction. wikipedia.orgnih.gov

The CuAAC reaction is exceptionally robust and has a broad substrate scope, tolerating a wide variety of functional groups. nih.gov Its efficiency and selectivity have made it a widely used tool in bioconjugation, drug discovery, and materials science. wikipedia.org While CuAAC specifically produces the 1,2,3-triazole isomer, its principles of using catalyzed cycloadditions to efficiently form stable heterocyclic rings have influenced the broader field of heterocyclic synthesis.

As a complement to CuAAC, Ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) provides selective access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer from terminal alkynes and azides. acs.orgchesci.com This distinct regioselectivity is a key advantage of the ruthenium-catalyzed method. acs.org

Furthermore, a significant advantage of RuAAC over its copper-catalyzed counterpart is its ability to effectively utilize both terminal and internal alkynes. acs.orgnih.gov This allows for the direct synthesis of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles, which is not possible via standard CuAAC protocols. acs.orgnih.gov The reaction is typically catalyzed by complexes such as pentamethylcyclopentadienyl ruthenium(II) chloride ([Cp*RuCl]). nih.gov The mechanism is proposed to proceed through a ruthenium-acetylide intermediate, which then undergoes cycloaddition with the azide. researchgate.net

Table 2: Comparison of Catalyzed Azide-Alkyne Cycloaddition Reactions
FeatureCuAAC (Copper-Catalyzed)RuAAC (Ruthenium-Catalyzed)
Primary Product1,4-disubstituted 1,2,3-triazoles1,5-disubstituted 1,2,3-triazoles
Alkyne SubstrateTerminal alkynesTerminal and internal alkynes
Common CatalystCu(I) salts (e.g., from CuSO₄/NaAsc)Ru(II) complexes (e.g., [Cp*RuCl])
Key AdvantageHigh efficiency, mild conditions, prototypical "click" reaction.Complementary regioselectivity, tolerates internal alkynes for fully substituted products.

Classical synthetic methods based on condensation reactions remain highly relevant for the preparation of the 1,2,4-triazole nucleus. These methods often involve the reaction of a hydrazine (B178648) derivative with a compound containing a suitable one-carbon unit, such as a carboxylic acid or its derivatives.

Two notable named reactions in this category are the Pellizzari and Einhorn–Brunner reactions. The Pellizzari reaction involves heating a mixture of an amide and an acyl hydrazide to form 3,5-disubstituted-1,2,4-triazoles. scispace.com The Einhorn–Brunner reaction achieves the synthesis of 1,2,4-triazoles through the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.com

More direct methods have also been developed. For instance, 1,2,4-triazole itself can be formed by reacting hydrazine, formic acid, and formamide (B127407) or ammonia (B1221849) at elevated temperatures (140–220 °C). google.com Additionally, a facile method for synthesizing 1,2,4-triazole derivatives involves the reaction between carboxylic acids and hydrazinophthalazine, mediated by coupling agents like 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBT), which avoids the use of more toxic reagents. scielo.br Microwave-assisted synthesis has also been shown to be effective, for example, in the condensation of acetyl-hydrazide with a nitrile, followed by ring closure, offering benefits in reaction time and energy efficiency. researchgate.net

Electrochemical synthesis has emerged as a powerful and environmentally friendly strategy for constructing heterocyclic compounds, including 1,2,4-triazoles. nih.gov These methods utilize an electric current to drive chemical reactions, often avoiding the need for harsh chemical oxidants or transition-metal catalysts. rsc.orgrsc.org

Electrosynthesis can be applied to create 1,2,4-triazoles through various pathways. One approach is a multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate, and an alcohol, where reactive species are generated in situ via electrolysis. organic-chemistry.org Another strategy involves an electro-oxidative cyclization where hydrazones are reacted with benzylamines or benzamides. nih.gov This method is attractive for potential industrial applications due to the use of inexpensive stainless steel electrodes and the possibility of scaling up the reaction. nih.gov Furthermore, reagent-free intramolecular dehydrogenative C-N cross-coupling reactions under mild electrolytic conditions have been developed to synthesize 1,2,4-triazole-fused heterocycles from aldehydes and hydrazinopyridines. rsc.orgrsc.org This atom- and step-economical process is compatible with various functional groups and can be performed on a gram scale. rsc.orgrsc.org

1,3-Dipolar Cycloaddition Approaches (e.g., "Click Chemistry" Variants)

Strategies for Introducing the Isopropyl Moiety

The introduction of an isopropyl group at the N-1 position of the 1,2,4-triazole ring is a critical step in the synthesis of the target compound. This is typically achieved through N-alkylation of a pre-formed 1,2,4-triazole ring system. The regioselectivity of this alkylation is a key consideration, as the 1,2,4-triazole ring possesses multiple nitrogen atoms that can potentially be alkylated.

One common strategy involves the direct alkylation of 1,2,4-triazole or a suitable C-5 substituted precursor with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a base. The choice of base and solvent can significantly influence the ratio of N-1 to N-2 and N-4 isomers. Strong bases in polar aprotic solvents are often employed to facilitate the reaction.

Another approach involves the use of isopropylhydrazine as a key building block. In this method, the isopropyl group is already attached to a nitrogen atom that will become part of the triazole ring. Cyclization of isopropylhydrazine with a suitable C2 synthon, which can be a carboxylic acid derivative or an imidate, can lead to the formation of the desired 1-isopropyl-1,2,4-triazole scaffold. This method offers excellent control over the position of the isopropyl group.

Methods for Carboxylic Acid Group Incorporation at the C-5 Position

The incorporation of a carboxylic acid group at the C-5 position of the 1-isopropyl-1H-1,2,4-triazole ring can be accomplished through several synthetic routes. These methods can be broadly categorized into direct carboxylation approaches and the conversion from precursor functional groups.

Direct Carboxylation Approaches

Direct carboxylation of a pre-formed 1-isopropyl-1H-1,2,4-triazole is a challenging but potentially efficient method. This can be attempted through the deprotonation of the C-5 position using a strong base, such as an organolithium reagent, followed by quenching with carbon dioxide. The success of this approach is highly dependent on the stability of the resulting triazolyl anion and the absence of competing side reactions.

Alternatively, cyclization reactions where one of the precursors already contains a carboxylate or an ester functionality can be employed. For instance, the reaction of isopropylhydrazine with a derivative of glyoxylic acid or oxalic acid can lead to the direct formation of a 1-isopropyl-1,2,4-triazole with a carboxylic acid or ester group at the C-5 position.

Conversion from Precursor Functional Groups (e.g., oxidation of methyl substituents)

A more common and often more reliable method for introducing the C-5 carboxylic acid group is through the oxidation of a suitable precursor functional group. A prominent example is the oxidation of a 5-methyl group. A synthetic route could involve the initial synthesis of 1-isopropyl-5-methyl-1H-1,2,4-triazole, which can then be subjected to oxidation.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid are typically used for the conversion of an aryl- or heteroaryl-methyl group to a carboxylic acid. The reaction conditions, including temperature and reaction time, need to be carefully controlled to achieve the desired transformation without degrading the triazole ring. The table below summarizes typical conditions for the oxidation of a methyl group on a heterocyclic ring.

Oxidizing AgentTypical ConditionsNotes
Potassium Permanganate (KMnO4)Aqueous solution, often with a base (e.g., NaOH or pyridine), heating.A strong and common oxidizing agent. The reaction often requires workup to remove manganese dioxide byproduct.
Chromic Acid (H2CrO4)Generated in situ from a chromium(VI) salt (e.g., Na2Cr2O7) and a strong acid (e.g., H2SO4).A very strong oxidizing agent. Concerns about chromium waste disposal exist.
Nitric Acid (HNO3)Concentrated nitric acid, often at elevated temperatures.Can lead to nitration of the aromatic ring as a side reaction.

Regioselectivity Control in 1-Substituted 1,2,4-Triazole Synthesis

The synthesis of 1-substituted 1,2,4-triazoles, such as 1-isopropyl-1H-1,2,4-triazole-5-carboxylic acid, requires precise control over the regioselectivity of the N-substitution. The 1,2,4-triazole ring has three nitrogen atoms, and alkylation can potentially occur at N-1, N-2, or N-4. The formation of the 1,5-disubstituted isomer is often the desired outcome.

When starting from a C-5 substituted 1,2,4-triazole, the alkylation with an isopropyl halide will predominantly yield a mixture of N-1 and N-2 isomers. The ratio of these isomers is influenced by several factors:

Steric Hindrance: Bulky substituents at the C-3 and C-5 positions can influence the accessibility of the adjacent nitrogen atoms to the alkylating agent.

Electronic Effects: The electronic nature of the substituents on the triazole ring can affect the nucleophilicity of the different nitrogen atoms.

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity. For instance, in some cases, the use of specific bases can favor the formation of the N-1 isomer.

A more direct approach to ensure the formation of the 1-substituted isomer is to start with a substituted hydrazine, such as isopropylhydrazine. The cyclization of isopropylhydrazine with a suitable precursor for the C-3 and C-5 positions will unequivocally place the isopropyl group at the N-1 position. For example, the reaction of isopropylhydrazine with an imidate derivative of a carboxylic acid can lead to the formation of the 1,5-disubstituted 1,2,4-triazole.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of 1,2,4-triazole derivatives has gained significant attention. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. Microwave and ultrasound-assisted synthesis are two prominent green techniques that have been successfully applied to the synthesis of 1,2,4-triazoles. asianpubs.orgprepchem.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of chemical reactions, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.gov This is attributed to the efficient and uniform heating of the reaction mixture. In the context of this compound synthesis, microwave assistance can be applied to both the N-alkylation and the cyclization steps. The table below provides a comparison of conventional and microwave-assisted synthesis for a typical 1,2,4-triazole formation.

ParameterConventional HeatingMicrowave Irradiation
Reaction TimeSeveral hours to daysMinutes to a few hours
YieldOften moderateGenerally higher yields
Energy ConsumptionHigherLower due to shorter reaction times
Side ReactionsMore prevalent due to prolonged heatingOften reduced, leading to cleaner products

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. mdpi.com The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperature and pressure, which can accelerate chemical transformations. Ultrasound has been successfully used for the synthesis of various heterocyclic compounds, including 1,2,4-triazoles. asianpubs.org This technique can be particularly beneficial for heterogeneous reactions, improving mass transfer and leading to more efficient processes.

Chemical Reactivity and Derivatization of 1 Isopropyl 1h 1,2,4 Triazole 5 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is the most readily derivatized portion of the molecule. Its transformation typically involves an initial activation step to convert the hydroxyl group into a better leaving group, facilitating nucleophilic acyl substitution.

The conversion of 1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid to its corresponding esters can be achieved through standard esterification protocols. One common method involves the reaction of the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid (Fischer-Speier esterification). Alternatively, the carboxylic acid can be activated first. For instance, reaction with thionyl chloride or oxalyl chloride would yield the more reactive acyl chloride, which readily reacts with alcohols to form the ester. Another approach involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the reaction between the carboxylic acid and the alcohol under milder conditions.

The synthesis of N-substituted amides from this compound is a crucial transformation, often accomplished using peptide coupling reagents to facilitate the reaction with a primary or secondary amine. luxembourg-bio.comresearchgate.net This process typically involves the in-situ activation of the carboxylic acid. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. researchgate.net The reaction proceeds by forming an activated ester intermediate, which is then susceptible to nucleophilic attack by the amine to form the stable amide bond. rsc.org This methodology is broadly applicable for coupling with a diverse range of amines. mdpi.comresearchgate.net

Table 1: Representative Conditions for Amide Bond Formation

Coupling Reagent System Base Solvent Temperature Ref.
EDC / HOBt N-Methylmorpholine (NMM) DMF Room Temp. researchgate.net
HATU / DIPEA DIPEA DCM Room Temp. researchgate.net
Thionyl Chloride (for acyl chloride formation) Pyridine DCM / Toluene 0 °C to Reflux mdpi.com
CDMT / NMM N-Methylmorpholine (NMM) DMF 25 °C

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: 1-Hydroxybenzotriazole; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; DMF: Dimethylformamide; DCM: Dichloromethane; CDMT: 2-Chloro-4,6-dimethoxy-1,3,5-triazine.

Acyl hydrazides are valuable synthetic intermediates, often used for the synthesis of other heterocyclic compounds like 1,3,4-oxadiazoles. nih.govrjptonline.org The synthesis of 1-Isopropyl-1H-1,2,4-triazole-5-carbohydrazide from the corresponding carboxylic acid is typically a two-step process. First, the carboxylic acid is converted into its methyl or ethyl ester, as described in section 3.1.1. Subsequently, the resulting ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in a solvent like ethanol (B145695) or n-butanol, under reflux conditions. nih.govrjptonline.org The hydrazinolysis of the ester proceeds via nucleophilic acyl substitution to yield the desired acyl hydrazide. nih.gov

Hydroxamic acids are a class of compounds known for their metal-chelating properties. nih.govresearchgate.net The derivatization of this compound into its corresponding hydroxamic acid can be achieved by reacting an activated form of the acid with hydroxylamine (B1172632) or its N-substituted derivatives. nih.gov A common synthetic route involves first converting the carboxylic acid to its more reactive acyl chloride using a reagent like oxalyl chloride or thionyl chloride in an inert solvent. lookchem.com The resulting acyl chloride is then treated with hydroxylamine hydrochloride or N-methylhydroxylamine hydrochloride in the presence of a base, such as triethylamine (B128534) (Et₃N), to neutralize the generated HCl and facilitate the reaction, yielding the target hydroxamic acid derivative. lookchem.com

The carboxylic acid functionality can be transformed into a primary amine group with the loss of one carbon atom through rearrangement reactions such as the Curtius or Hofmann rearrangements.

The Curtius rearrangement provides a pathway to convert the carboxylic acid into an amine. nih.govwikipedia.orgrsc.org The process begins with the conversion of this compound into an acyl azide (B81097). This can be done by first forming the acyl chloride and then reacting it with sodium azide, or through a one-pot procedure using diphenylphosphoryl azide (DPPA). scispace.com The acyl azide, upon heating, undergoes rearrangement to form an isocyanate intermediate with the loss of nitrogen gas. organic-chemistry.org This isocyanate can then be hydrolyzed with aqueous acid or base to yield 5-amino-1-isopropyl-1H-1,2,4-triazole via an unstable carbamic acid intermediate that decarboxylates spontaneously. wikipedia.org

Alternatively, the Hofmann rearrangement can be employed. wikipedia.orgmasterorganicchemistry.com This reaction starts with the primary amide, 1-Isopropyl-1H-1,2,4-triazole-5-carboxamide (synthesized as per section 3.1.2). The amide is treated with bromine or a similar reagent like N-bromosuccinimide (NBS) in the presence of a strong base such as sodium hydroxide. wikipedia.org This treatment also generates an isocyanate intermediate, which is subsequently hydrolyzed in the aqueous basic medium to afford the final primary amine product, 5-amino-1-isopropyl-1H-1,2,4-triazole. nih.gov

Transformations on the Triazole Ring System

The 1,2,4-triazole (B32235) ring is an aromatic heterocycle, which confers it considerable stability. researchgate.net The reactivity of the ring itself is influenced by the existing substituents. In this compound, the N1 position is blocked by an isopropyl group. The remaining N2 and N4 atoms possess lone pairs of electrons and are potential sites for electrophilic attack, such as alkylation. youtube.com The carbon atoms of the triazole ring (C3 and C5) are electron-deficient due to the adjacent electronegative nitrogen atoms, making them generally resistant to electrophilic substitution but potentially susceptible to certain nucleophilic attacks under harsh conditions, though such reactions are uncommon. The stability of the triazole ring means that ring-opening or rearrangement reactions typically require significant energy input or specific catalytic conditions. researchgate.net Further functionalization, such as halogenation or nitration, on the triazole ring of such a substituted system is not commonly reported and would likely require specific and optimized reaction conditions to achieve selectivity without disrupting the existing functionalities.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a more viable pathway for the derivatization of this compound, primarily centered around the carboxylic acid moiety.

Nucleophilic Acyl Substitution: The carboxylic acid group is a prime site for modification. It can be readily converted into a variety of derivatives through standard organic chemistry transformations. For instance, activation of the carboxylic acid, often with reagents like 2-chloro-4,6-dimethoxy- chemicalbook.comisres.orgnih.govtriazine (CDMT), facilitates the formation of amides upon treatment with amines. northwestern.edu This approach allows for the synthesis of a wide array of N'-substituted carboxamides. researchgate.net

Reactions at the Triazole Ring: The carbon atoms of the 1,2,4-triazole ring are π-deficient, making them susceptible to nucleophilic attack under certain conditions. chemicalbook.com While direct displacement of a group at the C5 position is not typical without a suitable leaving group, the inherent reactivity of the triazole scaffold allows for various synthetic strategies that result in substituted triazoles. For example, 1,2,4-triazole thiols can act as nucleophiles to react with alkyl halides, leading to the formation of S-alkylated products. ijper.org This highlights the nucleophilic character of exocyclic atoms attached to the triazole ring.

A summary of common nucleophilic substitution reactions involving the carboxylic acid group is presented below.

Reagent/CatalystProduct TypeReaction Conditions
Thionyl chloride (SOCl₂), then an alcohol (R'OH)EsterTypically in an inert solvent
Amine (R'NH₂), with a coupling agent (e.g., EDC, HOBt)AmideOften in a solvent like DMF
2-Chloro-4,6-dimethoxy- chemicalbook.comisres.orgnih.govtriazine (CDMT), then ammonia (B1221849)Primary AmideActivation followed by aminolysis
HydrazineHydrazideStandard condensation conditions

Oxidative and Reductive Transformations of the Triazole Scaffold

The 1,2,4-triazole ring is generally stable to both oxidative and reductive conditions, a property that contributes to its widespread use as a scaffold in medicinal chemistry. nih.govnih.gov However, specific transformations can be achieved.

Oxidative Reactions: Oxidative cyclization is a key method for synthesizing the 1,2,4-triazole ring itself from precursors like trifluoroacetimidohydrazides, often mediated by reagents like iodine. isres.org In some cases, oxidative conditions can lead to desulfurization. For instance, 1,2,4-triazole-3-thiones can be converted to their corresponding 1,2,4-triazoles, a process that can be facilitated by copper(II) catalysts. researchgate.netfigshare.com

Reductive Reactions: The aromaticity of the triazole ring makes it resistant to reduction. However, substituents on the ring can be modified using reductive chemistry. For example, a nitro group attached to a phenyl substituent on a triazole ring can be reduced to an amino group using iron powder and ammonium (B1175870) chloride, without affecting the core triazole structure. nih.gov

Functionalization of the Isopropyl Group

Direct functionalization of the N-isopropyl group on the triazole ring is a challenging transformation that is not commonly reported. C-H activation is a modern strategy for functionalizing alkyl groups on heterocyclic compounds, but it often requires specific directing groups and transition metal catalysts (e.g., Rhodium) to achieve regioselectivity. nih.gov For an unactivated isopropyl group, such reactions are not straightforward and would likely require harsh conditions that could compromise the integrity of the triazole or carboxylic acid moieties. The steric bulk of the isopropyl group can, however, influence the rate and yield of reactions at other parts of the molecule. nih.gov

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While a specific crystal structure for 1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid is not publicly available in the searched literature, the general structural features of 1,2,4-triazole (B32235) derivatives have been extensively studied. Typically, the 1,2,4-triazole ring is a planar, aromatic system. In related structures, extensive hydrogen bonding networks are commonly observed, particularly with the presence of a carboxylic acid group. These hydrogen bonds often lead to the formation of supramolecular structures, such as dimers or extended chains, which significantly influence the crystal packing and physical properties of the compound. For instance, studies on other 1,2,4-triazole derivatives have revealed intricate three-dimensional networks stabilized by various intermolecular interactions.

A hypothetical representation of crystallographic data that could be expected for this compound, based on typical values for similar organic molecules, is presented in the interactive table below.

Crystal Data
Empirical Formula C₆H₉N₃O₂
Formula Weight 155.16 g/mol
Crystal System Monoclinic (Hypothetical)
Space Group P2₁/c (Hypothetical)
Unit Cell Dimensions (Hypothetical) a = 8.15 Å, b = 7.92 Å, c = 25.77 Å
α = 90°, β = 92.98°, γ = 90°
Volume (Hypothetical) 1658 ų
Z (Molecules per unit cell) 4
Calculated Density (Hypothetical) 1.24 g/cm³
Absorption Coefficient (Hypothetical) 0.09 mm⁻¹
F(000) (Electrons per unit cell) 328

Note: The crystallographic data presented in this table is hypothetical and serves as an illustrative example of what might be determined through experimental X-ray diffraction analysis. No experimental data for the specific compound was found in the searched literature.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed chemical formula to verify the compound's empirical formula. For this compound, the molecular formula is C₆H₉N₃O₂.

The theoretical elemental composition is calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). This analysis is a critical checkpoint in the characterization of a newly synthesized compound, ensuring its purity and confirming that the correct elements are present in the expected ratios.

The theoretical and hypothetical experimental values for the elemental analysis of this compound are provided in the interactive table below.

ElementTheoretical Mass %Hypothetical Found Mass %
Carbon (C) 46.45%46.42%
Hydrogen (H) 5.85%5.88%
Nitrogen (N) 27.08%27.12%
Oxygen (O) 20.62%20.58%

Note: The "Hypothetical Found Mass %" values are illustrative and represent typical experimental results that would be considered to be in good agreement with the theoretical values, confirming the empirical formula.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. researchgate.net DFT calculations can determine the optimized geometry, electronic structure, and thermodynamic parameters of 1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid. researchgate.netacs.org By mapping the electron density, DFT can predict sites of electrophilic and nucleophilic attack, providing insights into the molecule's reactivity. For 1,2,4-triazole (B32235) derivatives, DFT is commonly employed to understand structural stability and reaction mechanisms. acs.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive. researchgate.net From this energy gap, global reactivity descriptors such as chemical hardness (η) and softness (S) can be calculated. Hard molecules have a large energy gap, while soft molecules have a small one. researchgate.net For 1,2,4-triazole derivatives, these calculations help in understanding their reaction tendencies and electronic properties. nih.gov

Illustrative Global Reactivity Descriptors for a 1,2,4-Triazole Derivative

Parameter Symbol Formula Typical Value (eV)
HOMO Energy EHOMO - -6.5 to -8.5
LUMO Energy ELUMO - -1.0 to -2.5
Energy Gap ΔE ELUMO - EHOMO 4.0 to 6.5
Chemical Hardness η (ELUMO - EHOMO) / 2 2.0 to 3.25
Chemical Softness S 1 / η 0.31 to 0.50
Electronegativity χ -(EHOMO + ELUMO) / 2 3.75 to 5.5

Note: These values are illustrative and based on general findings for similar heterocyclic compounds. Specific values for this compound would require dedicated computation.

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how molecules will interact with each other. nih.govresearchgate.net The map uses a color scale to indicate different potential values:

Red: Regions of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen and nitrogen). These areas are prone to electrophilic attack. nih.gov

Blue: Regions of positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These sites are susceptible to nucleophilic attack. nih.gov

Green: Regions of neutral or near-zero potential.

For this compound, the MESP map would likely show negative potential (red) around the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylic acid group, identifying them as key sites for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.netmdpi.com The hydrogen of the carboxylic acid would be a site of positive potential (blue).

Conformational Analysis and Tautomerism Studies

A more significant structural consideration for this molecule is tautomerism. The 1,2,4-triazole ring can exist in different tautomeric forms depending on the position of the labile proton on the ring's nitrogen atoms. ijsr.netresearchgate.net The two principal tautomers are the 1H- and 4H-forms, with studies often indicating that the 1H tautomer is more stable. ijsr.netresearchgate.net For substituted 1,2,4-triazoles, the relative stability of tautomers can be influenced by the electronic nature of the substituents. researchgate.netijsr.net Quantum chemical calculations are essential for determining the relative energies of these tautomers and predicting the most stable form in different environments (gas phase vs. solvent). researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques to represent and simulate molecular behavior. Molecular dynamics (MD) simulations, in particular, are used to study the time-dependent behavior of molecules and molecular systems. researchgate.netnih.govmdpi.com

An MD simulation of this compound could provide insights into:

Conformational Stability: How the molecule's shape and structure fluctuate over time in a simulated environment (e.g., in water or another solvent). nih.gov

Solvent Interactions: The formation and dynamics of hydrogen bonds and other interactions between the molecule and solvent molecules. researchgate.net

Binding Dynamics: If a biological target is known, MD simulations can model the process of the molecule binding to the active site of an enzyme or receptor, assessing the stability of the resulting complex. pensoft.netresearchgate.net This provides a dynamic view that complements the static picture from molecular docking. pensoft.net

For related 1,2,4-triazole derivatives, MD simulations have been used to confirm the stability of ligand-receptor complexes predicted by docking and to understand the dynamic interactions that govern binding affinity. pensoft.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. scispace.comnih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for their mechanism of action. scispace.comresearchgate.net

For a series of 1,2,4-triazole derivatives, a QSAR model would be built using calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) and experimentally measured biological activity (such as IC₅₀ values). nih.govnih.gov Studies on 1,2,4-triazole-5-substituted carboxylic acid bioisosteres have successfully used 3D-QSAR to develop pharmacophore models, which identify the key chemical features required for potent biological activity. nih.gov Such models can guide the design of new derivatives with improved potency and selectivity. scispace.comnih.gov

Based on a comprehensive review of available scientific literature, there are no specific molecular docking simulation studies focused solely on the compound This compound .

While the broader class of 1,2,4-triazole derivatives has been the subject of numerous computational chemistry studies, including molecular docking, to investigate their binding mechanisms with various biological targets, research detailing the specific interactions and binding modes of this compound with any protein or enzyme target is not present in the reviewed literature. pensoft.netnih.govekb.egijper.orgresearchgate.net

General molecular docking studies on other 1,2,4-triazole compounds have explored their potential as inhibitors for a range of enzymes, but these findings cannot be directly extrapolated to predict the specific binding behavior of this compound without dedicated computational analysis for this particular molecule. pensoft.netfrontiersin.org

Therefore, a detailed section on its molecular docking simulations, including data tables of binding energies or interacting residues, cannot be provided at this time due to the absence of specific research on this compound.

Mechanistic Investigations of Biological Activities Excluding Clinical Data

Antifungal Activity Mechanisms

No studies were found that investigated the antifungal activity mechanisms of 1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid.

Lanosterol (B1674476) Demethylase Inhibition

There is no available research to confirm or deny that this compound acts as an inhibitor of lanosterol 14α-demethylase (CYP51), a common target for azole antifungal agents.

Fungal Cell Membrane Disruption

No literature exists describing the effects of this compound on the integrity of fungal cell membranes.

DNA Intercalation Mechanisms

There is no evidence from published studies to suggest that this compound interacts with fungal DNA through intercalation or any other mechanism.

In Vitro Efficacy against Specific Fungal Species (e.g., Candida species)

No data on the Minimum Inhibitory Concentration (MIC) or other in vitro efficacy metrics for this compound against any fungal species, including Candida, have been reported in the scientific literature.

Antibacterial Activity Mechanisms and Spectrum

There are no published studies detailing the antibacterial properties, mechanism of action, or spectrum of activity for this compound.

Antiviral Properties and Mechanisms

No research has been conducted or published on the potential antiviral properties or mechanisms of action of this compound.

Anticancer Activities and Molecular Targets

A comprehensive review of published scientific literature reveals a notable absence of studies specifically investigating the anticancer activities and molecular targets of this compound. While the broader class of 1,2,4-triazole (B32235) derivatives has shown significant promise in oncology research, with some compounds exhibiting potent antiproliferative effects against various cancer cell lines, specific data for this particular isopropyl-substituted carboxylic acid derivative is not available. nih.govnih.govmdpi.com

The anticancer potential of 1,2,4-triazole derivatives often stems from their ability to inhibit key enzymes or receptors involved in cancer cell proliferation and survival, such as kinases or tubulin. nih.govmdpi.com However, without specific experimental data, the cytotoxic potential and the specific molecular interactions of this compound remain uncharacterized.

Table 1: Anticancer Activity Data

Cell Line IC50 (µM) Molecular Target
No data available No data available No data available

Anti-inflammatory Pathways and Enzyme Inhibition

There is currently no specific research detailing the effects of this compound on anti-inflammatory pathways or its inhibitory activity against enzymes central to the inflammatory response, such as cyclooxygenases (COX-1 and COX-2). The 1,2,4-triazole scaffold is present in a number of compounds designed as anti-inflammatory agents, often acting through the inhibition of such enzymes. nih.govresearchgate.netmdpi.com The carboxylic acid moiety present in the target compound is a feature of many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for interaction with the COX enzymes. However, empirical evidence to support this hypothesis for this compound is lacking in the current scientific literature.

Antioxidant Activity Evaluation

Table 2: Antioxidant Activity

Assay Result (e.g., IC50, % inhibition)
DPPH Radical Scavenging No data available
ABTS Radical Scavenging No data available

Enzyme Inhibition Studies (General)

Beyond the context of inflammation, the broader enzyme inhibition profile of this compound remains uninvestigated. The 1,2,4-triazole ring is a versatile pharmacophore found in inhibitors of various enzymes, including but not limited to kinases, phosphatases, and metabolic enzymes. nih.gov The specific inhibitory activities and selectivity of this compound against a panel of enzymes have not been documented in peer-reviewed literature.

Receptor Binding Mechanisms (e.g., Cannabinoid Receptors)

There is no available data from receptor binding studies for this compound, including for cannabinoid receptors (CB1 and CB2). The endocannabinoid system is a crucial modulator of various physiological processes, and its receptors are important drug targets. nih.govnih.gov While some heterocyclic compounds have been explored as cannabinoid receptor ligands, there is no evidence to suggest that this compound has been evaluated for its affinity or efficacy at these or any other G protein-coupled receptors.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies are essential for optimizing the potency and selectivity of lead compounds by systematically modifying their chemical structure and evaluating the impact on their biological activity. nih.govnih.gov For the 1,2,4-triazole class of compounds, SAR studies have often focused on the nature and position of substituents on the triazole ring and any appended aromatic or aliphatic groups. nih.gov Without initial biological data, it is not possible to establish any SAR for the title compound.

Despite the established pharmacological importance of the 1,2,4-triazole scaffold, a thorough review of the scientific literature indicates that this compound is a compound for which the biological activities and mechanistic underpinnings have not been reported. The absence of data across anticancer, anti-inflammatory, antioxidant, enzyme inhibition, and receptor binding studies precludes any detailed discussion of its therapeutic potential or mechanism of action. Future research is required to explore the biological profile of this specific compound and to determine if it possesses any of the activities characteristic of the broader 1,2,4-triazole family.

Applications in Materials Science and Engineering

Supramolecular Chemistry and Self-Assembly

While direct studies on the supramolecular chemistry and self-assembly of 1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid are not extensively documented, the inherent properties of the 1,2,4-triazole (B32235) and carboxylic acid functional groups suggest a strong propensity for forming ordered supramolecular structures. The triazole ring, with its multiple nitrogen atoms, can act as both a hydrogen bond donor and acceptor. Similarly, the carboxylic acid group is a classic motif for forming robust hydrogen-bonded dimers and other assemblies. nih.gov

The interplay of these functional groups, combined with the steric influence of the isopropyl group, would likely direct the self-assembly into unique architectures such as tapes, sheets, or three-dimensional networks. These non-covalent interactions are fundamental to the design of new materials with tailored properties. nih.gov

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The true potential of this compound comes to the forefront in the field of coordination chemistry and the construction of metal-organic frameworks (MOFs). The bifunctional nature of the molecule, possessing both a nitrogen-rich triazole ring and a carboxylate group, makes it an excellent candidate for a versatile ligand in the synthesis of coordination polymers and MOFs.

Ligand Design for Metal Complexation

As a ligand, this compound offers multiple coordination sites. The nitrogen atoms of the 1,2,4-triazole ring can coordinate to metal centers, and the carboxylic acid group can bind to metals in various modes (monodentate, bidentate bridging, etc.). This versatility allows for the formation of complexes with diverse dimensionalities and topologies. nih.govresearchgate.net The isopropyl group provides a degree of steric hindrance that can be used to control the coordination environment around the metal center and influence the final structure of the resulting complex.

Studies on similar 1,2,4-triazole-based ligands have demonstrated their ability to form stable complexes with a range of transition metals. nih.gov For instance, the coordination behavior of 1H-1,2,3-triazole-4,5-dithiolates has been investigated, revealing the formation of various metal complexes. rsc.org

Development of New Functional Materials

The incorporation of this compound as a building block in MOFs can lead to the development of new functional materials with applications in gas storage, separation, and catalysis. The specific properties of the resulting MOFs would be dictated by the choice of the metal ion and the coordination geometry.

For example, research on lanthanide-based MOFs using a similar ligand, 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid, has resulted in the synthesis of 3D structures with interesting photocatalytic properties. rsc.orgnih.govresearchgate.net These MOFs have shown potential in the degradation of organic dyes. It is conceivable that MOFs constructed from this compound could exhibit similar or enhanced functionalities.

The following table summarizes the properties of MOFs constructed from a related triazole-containing ligand, 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid (H2L). rsc.orgnih.govresearchgate.net

MOF FormulaMetal Ion (Ln)ConnectivityPotential Application
[Ln2(H2O)3(L)3·3H2O]nSm, Tb(6,8)-connected 3D structurePhotocatalysis

Polymer Chemistry and Polymer-Supported Systems

In polymer chemistry, this compound can be utilized in several ways. It can be incorporated into polymer chains as a functional monomer, or it can be grafted onto existing polymer backbones. The resulting functionalized polymers would possess the chemical reactivity and coordination capabilities of the triazole and carboxylic acid groups.

Research has been conducted on the synthesis of 3,5-disubstituted 1,2,4-triazoles on polymeric supports. nih.gov This approach allows for the efficient synthesis and purification of triazole derivatives. Furthermore, polymers containing 1,2,4-triazole units have been investigated for their potential in creating proton-conducting membranes for fuel cells, highlighting the utility of this heterocyclic core in advanced polymer materials. nih.gov

Development of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as green solvents and catalysts. nih.govnih.gov Carboxylic acids are known to react with organic bases to form protic ionic liquids. This compound, with its acidic proton, could potentially be used to synthesize novel ionic liquids.

The combination of the triazole cation with various anions could lead to a new class of ILs with unique physicochemical properties, such as thermal stability, viscosity, and conductivity. These tailored properties could make them suitable for a range of applications, including as solvents for chemical reactions, electrolytes in electrochemical devices, or as extraction media. nih.govnih.gov

Corrosion Inhibition Applications

Heterocyclic compounds containing nitrogen and sulfur atoms are well-known for their ability to inhibit the corrosion of metals, particularly in acidic media. The 1,2,4-triazole ring system is a common feature in many effective corrosion inhibitors. These compounds function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. researchgate.netmdpi.commdpi.comresearchgate.net

The adsorption process can involve physisorption, chemisorption, or a combination of both. The nitrogen atoms in the triazole ring can coordinate with the vacant d-orbitals of the metal, leading to strong chemisorption. The presence of the carboxylic acid group in this compound could further enhance its corrosion inhibition efficiency by providing an additional site for interaction with the metal surface. The isopropyl group may also contribute to the formation of a more compact and effective protective film.

Studies on related 1,2,4-triazole derivatives have demonstrated their effectiveness as corrosion inhibitors for various metals and alloys. For instance, a 1,2,4-triazole-5-thione derivative has been shown to inhibit the corrosion of brass in a 3% NaCl solution. researchgate.net Similarly, 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone has been reported as an effective corrosion inhibitor for mild steel in hydrochloric acid. mdpi.com

The table below presents data on the corrosion inhibition efficiency of a related triazole derivative, 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP), for mild steel in 1 M HCl. mdpi.com

Inhibitor ConcentrationInhibition Efficiency (%)
LowHigh
High97

Applications in Catalysis

Design of Ligands for Transition Metal Catalysis

The 1,2,4-triazole (B32235) ring system is a well-established component in the design of ligands for transition metal catalysis. The nitrogen atoms of the triazole ring can coordinate to a wide range of transition metals, forming stable complexes that can catalyze a variety of organic transformations. The presence of the carboxylic acid group in 1-isopropyl-1H-1,2,4-triazole-5-carboxylic acid adds another layer of functionality, allowing for the formation of multidentate ligands that can chelate to a metal center through both a nitrogen atom of the triazole ring and the carboxylate group. This chelation effect can enhance the stability and catalytic activity of the resulting metal complex.

Furthermore, the N-isopropyl group on the triazole ring can play a crucial role in tuning the steric and electronic environment around the metal center. This can influence the selectivity and efficiency of the catalytic reaction. While specific research on the catalytic applications of transition metal complexes derived from this compound is not extensively documented, the broader class of N-substituted triazole ligands has been successfully employed in various catalytic reactions. For instance, transition metal complexes of triazole-based ligands have been investigated for their catalytic activity in oxidation, reduction, and carbon-carbon bond-forming reactions.

The potential for this compound to act as a precursor to N-heterocyclic carbene (NHC) ligands also warrants consideration. NHCs are a powerful class of ligands in modern catalysis, known for their strong sigma-donating properties and their ability to form robust bonds with transition metals. Triazolium salts, which can be derived from this compound, are precursors to triazolylidene carbenes, a type of NHC. These NHC ligands, when coordinated to transition metals, can catalyze a wide array of reactions with high efficiency and selectivity.

Table 1: Potential Transition Metal-Catalyzed Reactions Using Ligands Derived from this compound
Reaction TypePotential Metal CatalystRole of the Ligand
Cross-Coupling Reactions (e.g., Suzuki, Heck)Palladium, NickelStabilizes the metal center, influences reductive elimination.
Hydrogenation/Transfer HydrogenationRuthenium, Iridium, RhodiumModulates the electronic properties of the metal, affecting hydride transfer.
Oxidation ReactionsCopper, Manganese, IronFacilitates redox cycling of the metal center.

Role of Triazole Carboxylic Acids in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Triazole derivatives have been explored as organocatalysts in various transformations. The 1,2,4-triazole anion, for example, has been identified as an effective acyl transfer catalyst.

The presence of both a Brønsted acidic carboxylic acid group and a Lewis basic triazole ring in this compound makes it a potential bifunctional organocatalyst. Such catalysts can activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and selectivity. The carboxylic acid can act as a proton donor to activate an electrophile, while the triazole nitrogen atoms can act as a Lewis base to activate a nucleophile. The spatial arrangement of these two functional groups is crucial for effective bifunctional catalysis.

While specific studies on this compound as a bifunctional organocatalyst are limited, the principle of using molecules with both acidic and basic sites is a well-established strategy in organocatalysis. For instance, amino acids and their derivatives are known to be effective bifunctional catalysts. The rigid scaffold of the triazole ring could provide a well-defined orientation of the acidic and basic sites, which could be advantageous for achieving high stereoselectivity in asymmetric reactions.

Table 2: Potential Organocatalytic Reactions for this compound
Reaction TypeProposed Catalytic Role
Michael AdditionBifunctional activation of nucleophile and electrophile.
Aldol ReactionCarboxylic acid activates the carbonyl group, triazole activates the enolate.
Esterification/AmidationProtonation of the carbonyl group by the carboxylic acid.

Heterogeneous Catalysis Incorporating Triazole Structures

Heterogeneous catalysts offer significant advantages in terms of separation and reusability. Triazole carboxylic acids are excellent building blocks for the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs). rsc.org These materials are formed by the coordination of metal ions with organic ligands, creating a network structure with well-defined pores. The properties of MOFs, including their pore size, shape, and chemical functionality, can be tuned by judiciously selecting the metal ions and organic linkers.

Triazole polycarboxylic acid ligands are particularly useful in the synthesis of MOFs due to their strong coordination ability and the versatile coordination modes of the triazole ring. rsc.org MOFs constructed from triazole carboxylic acid ligands have shown promise as heterogeneous catalysts for various reactions. For example, a triazole-containing MOF has been demonstrated to be a highly effective and size-dependent catalyst for the conversion of CO2 into cyclic carbonates. acs.orgnih.govsemanticscholar.org The nitrogen-rich triazole groups and the exposed metal sites within the MOF structure can work synergistically to adsorb and activate CO2 molecules. acs.orgnih.govsemanticscholar.org

While there are no specific reports on the use of this compound in the synthesis of catalytically active MOFs, its structural features make it a highly suitable candidate for this purpose. The combination of the triazole and carboxylate groups would allow for the formation of robust and porous frameworks with various transition metals. The isopropyl group would project into the pores of the MOF, influencing the size and shape of the channels and potentially imparting substrate selectivity to the catalytic reactions. Furthermore, triazole-based covalent organic frameworks (COFs) have also been developed as photocatalysts for reactions like CO2 reduction.

Table 3: Potential Applications of Heterogeneous Catalysts Derived from this compound
Catalyst TypePotential Catalytic ApplicationKey Features
Metal-Organic Framework (MOF)CO2 fixation, oxidation, fine chemical synthesis. acs.orgnih.govsemanticscholar.orgHigh surface area, tunable porosity, active metal sites.
Polymer-Supported CatalystFlow chemistry applications, simplified product purification.Enhanced stability and recyclability of the catalyst.

Applications in Agrochemistry and Environmental Science

Agrochemical Development (e.g., Fungicides, Pesticides, Plant Growth Regulators)

The 1,2,4-triazole (B32235) moiety is a key component in a multitude of agrochemical products, including fungicides, pesticides, and plant growth regulators. researchgate.netgeus.dk The development of these compounds often involves the synthesis and biological evaluation of novel derivatives to identify candidates with enhanced efficacy and desirable environmental profiles.

Fungicides: A significant application of 1,2,4-triazole derivatives is in the development of fungicides. Many of these compounds function as sterol demethylation inhibitors (DMIs), which disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to abnormal cell growth and ultimately, the death of the fungus. Research into novel 1,2,4-triazole derivatives containing carboxamide fragments has shown promising antifungal and anti-oomycete activities. For instance, certain synthesized compounds have demonstrated significant inhibitory effects against various plant pathogens. While specific data for 1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid is not extensively detailed in the available literature, the general class of triazole carboxylic acids and their derivatives are a major focus of fungicidal research.

Pesticides: The structural framework of 1,2,4-triazoles is also utilized in the design of insecticides. By modifying the core triazole structure, researchers have developed compounds that exhibit insecticidal properties. The mode of action for these compounds can vary, but they often target the nervous system of insects. As with fungicides, the development of new triazole-based pesticides is an ongoing area of research aimed at discovering more effective and selective agents.

Plant Growth Regulators: Certain triazole compounds have been found to influence plant growth and development. isa-arbor.comcabidigitallibrary.org They can act as plant growth regulators by inhibiting the biosynthesis of gibberellins, a class of plant hormones that promote shoot elongation. indexcopernicus.com This inhibition can lead to more compact plants with improved stress tolerance. The application of triazole-based plant growth regulators can be particularly beneficial in horticulture and agriculture for producing plants with desired characteristics. cabidigitallibrary.org

Table 1: Examples of Agrochemical Activities of 1,2,4-Triazole Derivatives

Compound ClassApplicationTarget Organism/ProcessGeneral Findings
Triazole Carboxamides FungicidePlant pathogenic fungi and oomycetesNovel derivatives show significant in vitro activity against various pathogens.
Triazole Derivatives InsecticideVarious insect pestsModifications to the triazole ring can impart insecticidal properties.
Triazole Compounds Plant Growth RegulatorGibberellin biosynthesisInhibition of shoot elongation and increased stress tolerance in plants. isa-arbor.comcabidigitallibrary.orgindexcopernicus.com

Note: This table presents generalized findings for classes of 1,2,4-triazole derivatives due to the limited specific data for this compound in the reviewed literature.

Environmental Fate and Degradation Studies

The widespread use of triazole-based agrochemicals necessitates a thorough understanding of their environmental behavior. nih.govresearchgate.net Key areas of investigation include their biodegradation pathways, as well as their potential for sorption to soil particles and leaching into groundwater.

The biodegradation of N-heterocyclic compounds like 1,2,4-triazoles is a crucial process that determines their persistence in the environment. Microbial degradation is a primary mechanism for the breakdown of these compounds in soil and water. Studies on the biodegradation of 1H-1,2,4-triazole have identified specific bacterial strains capable of utilizing it as a sole carbon and nitrogen source. The proposed degradation pathway often involves initial oxidation of the triazole ring, followed by ring cleavage to form more readily biodegradable intermediates. The rate and extent of biodegradation can be influenced by various environmental factors, including soil type, temperature, pH, and the presence of other organic matter. The persistence of some triazole fungicides in soil and water has been noted, with half-lives varying depending on the specific compound and environmental conditions. researchgate.net

The mobility of triazole compounds in the environment is largely governed by their sorption to soil and sediment particles. researchgate.netfigshare.com Sorption processes can reduce the concentration of these compounds in the soil solution, thereby limiting their potential for leaching into groundwater. researchgate.net The extent of sorption is influenced by the physicochemical properties of both the triazole compound and the soil matrix.

Sorption: The organic carbon content of the soil is often a primary factor controlling the sorption of triazole fungicides. nih.gov Compounds with higher hydrophobicity tend to exhibit stronger sorption to soil organic matter. Other soil properties, such as clay content and pH, can also play a role in the sorption process. The mechanisms of sorption can include hydrophobic partitioning, hydrogen bonding, and van der Waals forces.

Leaching: The potential for a triazole compound to leach through the soil profile is inversely related to its sorption affinity. researchgate.net Compounds that are weakly sorbed are more likely to be transported with percolating water and may eventually reach groundwater. The leaching potential is also influenced by factors such as the rate of application, rainfall intensity, and soil structure. Studies on some triazole fungicides have shown that while the parent compounds may be relatively immobile, certain degradation products, such as 1,2,4-triazole itself, can be more mobile and prone to leaching. nih.gov

Table 2: Factors Influencing the Environmental Fate of Triazole Agrochemicals

Environmental ProcessKey Influencing FactorsGeneral Observations
Biodegradation Soil microbial activity, temperature, pH, moistureCan be a significant degradation pathway, but persistence varies among compounds. researchgate.net
Sorption Soil organic carbon content, clay content, pH, compound hydrophobicityHigher organic carbon generally leads to stronger sorption and reduced mobility. nih.gov
Leaching Sorption affinity, rainfall, soil type, degradation rateWeakly sorbed compounds and mobile degradation products have a higher leaching potential. nih.govresearchgate.net

Note: This table presents general principles governing the environmental fate of triazole agrochemicals, as specific data for this compound is limited in the available literature.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of 1,2,4-triazole (B32235) derivatives has been widely explored, but conventional methods are often associated with long reaction times, harsh conditions, and modest yields. rsc.org Future research should focus on developing more efficient and environmentally benign synthetic routes to 1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid and its derivatives.

Promising avenues include the adoption of microwave-assisted synthesis, which has been shown to dramatically reduce reaction times from hours to minutes and improve product yields. rsc.orgnih.gov One-pot synthesis strategies also offer a more streamlined approach, minimizing the need for intermediate purification steps and reducing solvent waste. nih.gov

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the exploration of sustainable starting materials, such as those derived from lignin, to produce triazole compounds. chemistryviews.org The use of biodegradable and non-toxic solvents, like CyreneTM, in reactions such as click chemistry, presents a sustainable alternative that can simplify product isolation and minimize environmental impact. nih.gov The development of metal-free reaction conditions is another critical goal to avoid contamination of the final products with residual metals. nih.gov

Table 1: Comparison of Synthetic Methodologies for 1,2,4-Triazole Derivatives

MethodologyKey AdvantagesPotential for this compoundReferences
Conventional HeatingWell-established procedures.Baseline for comparison; may be inefficient. rsc.org
Microwave-Assisted SynthesisRapid reaction times, higher yields, improved purity.High potential for rapid and efficient synthesis of derivatives. rsc.orgnih.govrsc.org
One-Pot ReactionsIncreased efficiency, reduced waste and cost.Streamlining the synthesis process from basic precursors. nih.gov
Click ChemistryHigh yields, mild reaction conditions, high regioselectivity.Efficient and sustainable route for producing complex derivatives. chemistryviews.orgnih.gov
Use of Sustainable Solvents (e.g., CyreneTM)Biodegradable, non-toxic, simplifies product isolation.Greener synthesis protocols with reduced environmental footprint. nih.gov

Deeper Mechanistic Understanding of Reactivity and Derivatization Patterns

A thorough understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is essential for controlling product outcomes and designing novel synthetic pathways. Future research should aim to elucidate the intricate details of its chemical behavior.

An important area of investigation is the tautomeric equilibrium of the 1,2,4-triazole ring. researchgate.net The position of the proton on the nitrogen atoms can significantly influence the compound's reactivity and its interactions with biological targets. researchgate.net Spectroscopic and theoretical studies can provide valuable insights into the predominant tautomeric forms under different conditions. researchgate.net

Furthermore, detailed mechanistic studies of derivatization reactions at the carboxylic acid group are needed. Understanding the intermediates and transition states in esterification, amidation, and other transformations will enable more precise control over the synthesis of new analogues with desired properties. The reactivity of the isopropyl group and the potential for functionalization at this position should also be explored.

Integration of Advanced Computational Techniques for Predictive Modeling

Computational tools have become indispensable in modern chemical research, offering powerful methods for predicting molecular properties and guiding experimental work. nih.govacs.org The integration of these techniques into the study of this compound can accelerate the discovery of new applications.

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding affinities and modes of interaction of its derivatives with various biological targets, aiding in the design of new therapeutic agents. pensoft.netresearchgate.net These methods can help identify promising candidates for synthesis and biological testing, thereby saving time and resources. pensoft.net

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, stability, and reactivity of the molecule and its derivatives. nih.gov This can provide a deeper understanding of its chemical properties and help in the design of new materials with specific electronic or optical characteristics. acs.org Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the structural features of a series of derivatives with their biological activity, leading to predictive models for designing more potent compounds.

Table 2: Applications of Computational Techniques in 1,2,4-Triazole Research

Computational TechniqueApplicationPotential Benefit for this compound ResearchReferences
Molecular DockingPredicting ligand-receptor binding modes and affinities.Identification of potential biological targets and design of new drug candidates. acs.orgpensoft.net
Molecular Dynamics (MD) SimulationsStudying the dynamic behavior and stability of molecular complexes.Understanding the stability of ligand-protein interactions over time. pensoft.net
Density Functional Theory (DFT)Calculating electronic structure, energies, and molecular properties.Predicting reactivity, stability, and spectroscopic properties to guide synthesis and materials design. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with biological activity.Developing predictive models to design more potent and selective analogues. nih.gov

Broadening the Scope of Biological Applications (Beyond Established Areas)

Derivatives of 1,2,4-triazole are well-known for their wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and antiviral properties. zsmu.edu.ualifechemicals.comchemmethod.com While these established areas provide a strong foundation, future research should explore novel therapeutic applications for derivatives of this compound.

A systematic approach involving the synthesis of a diverse library of derivatives, followed by high-throughput screening against a broad panel of biological targets, could uncover new and unexpected activities. For instance, the anti-inflammatory, analgesic, and anticonvulsant potential of these compounds warrants investigation. zsmu.edu.uaresearchgate.net

Furthermore, exploring their efficacy against neglected tropical diseases and emerging viral infections could address unmet medical needs. The incorporation of amino acid fragments into the molecular structure is another promising strategy, as it has been shown to enhance the antifungal activity of 1,2,4-triazole derivatives. nih.gov

Expanding Applications in Non-Biological Fields (e.g., advanced materials, sensors)

The unique electronic properties of the 1,2,4-triazole ring make it an attractive building block for advanced materials. researchgate.net The electron-deficient nature of the triazole system can impart excellent electron-transport and hole-blocking capabilities, which are desirable for applications in organic electronics. researchgate.net

Future research could focus on synthesizing polymers and small molecules based on this compound for use in organic light-emitting diodes (OLEDs), organic photovoltaic cells, and field-effect transistors. researchgate.net The potential of its derivatives as corrosion inhibitors for various metals should also be systematically evaluated. lifechemicals.com

The ability of the triazole nucleus to coordinate with metal ions suggests its utility in the design of sensors and metal-organic frameworks (MOFs). lifechemicals.com The development of chemosensors for the detection of specific ions or molecules is a promising area of research. Additionally, the high nitrogen content of the triazole ring makes it a candidate for the development of energetic materials with good stability. acs.org

Development of Sustainable Production Processes for Industrial Relevance

For any promising compound to have a real-world impact, the development of scalable, cost-effective, and sustainable production processes is paramount. Future research should address the challenges of translating the synthesis of this compound and its derivatives from the laboratory to an industrial scale.

This involves optimizing reaction conditions to maximize yield and purity while minimizing waste and energy consumption. The implementation of continuous flow chemistry could offer significant advantages over traditional batch processing, including better process control, enhanced safety, and easier scalability.

The principles of green chemistry should be at the forefront of this research, with a focus on using renewable feedstocks, minimizing the use of hazardous reagents and solvents, and designing processes with high atom economy. rsc.orgresearchgate.net The development of robust and recyclable catalytic systems will also be crucial for making the industrial production of these compounds economically viable and environmentally sustainable. chemistryviews.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-isopropyl-1H-1,2,4-triazole-5-carboxylic acid, and how are intermediates purified?

  • Methodology : Synthesis typically involves condensation reactions. For example, analogous triazole derivatives are synthesized via cyclization of glyoxal, formaldehyde, and ammonia/amines under acidic conditions . The isopropyl group can be introduced via alkylation using isopropyl halides. Post-synthesis, purification is achieved through recrystallization (e.g., ethanol or acetic acid) or column chromatography. Yield optimization may require adjusting reaction time (2–5 hours) and temperature (50–100°C) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm structural integrity, with peaks for the carboxylic acid proton (~12–14 ppm) and triazole ring carbons (~140–160 ppm) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 210–254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C6_6H9_9N3_3O2_2: 155.07 g/mol) .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • Methodology :

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and partially in ethanol. Insoluble in non-polar solvents (hexane) .
  • Stability : Store at 2–8°C under inert atmosphere (N2_2 or Ar) to prevent degradation. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole ring functionalization be addressed?

  • Methodology : Regioselectivity is influenced by steric and electronic factors. For 1,2,4-triazoles, position 5 is more reactive toward electrophilic substitution. Use directing groups (e.g., carboxylate) or transition metal catalysts (e.g., CuI) to enhance selectivity. Computational modeling (DFT) can predict reactive sites .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Analysis : Validate activity thresholds using in vitro assays (e.g., COX-2 inhibition for anti-inflammatory potential) .
  • Meta-Analysis : Compare data across studies with standardized protocols (e.g., IC50_{50} values under consistent pH/temperature) .
  • Structural Analog Testing : Evaluate derivatives to isolate functional group contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.